3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one
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Overview
Description
A drug used in the treatment of angina pectoris, heart failure, conduction defects, and myocardial infarction. It is a partial agonist at beta adrenergic receptors and acts as a coronary vasodilator and cardiotonic agent.
Scientific Research Applications
Enzymatic Resolution in Synthesis
- The enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol has been studied for applications in asymmetric synthesis, notably in the production of (S)-dapoxetine, using Candida antarctica lipase A (CAL-A) as a biocatalyst (Torre, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Derivatives and Antimicrobial Activity
- Research has focused on synthesizing derivatives of chalcone from derivatives of acetophenone and 2-nitrobenzaldehyde, where compounds formed include 3-hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one and its dimethoxyphenyl variant, demonstrating the influence of methoxy groups on the reactivity of acetophenone (Putri, Soewandi, & Budiati, 2019).
Study of Tautomerism and Conformation
- Research has explored the tautomerism and conformation of aryl-substituted 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones, including derivatives similar to 3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one, in both solid phase and solution (Cunningham, Lowe, & Threadgill, 1989).
Antimicrobial and Antitumor Activities
- Novel derivatives of this compound, such as 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, have been synthesized and evaluated for antimicrobial activity (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018). Additionally, tertiary aminoalkanol hydrochlorides derived from similar structures have been tested for antitumor activity (Isakhanyan et al., 2016).
Antiviral and Antioxidant Applications
- Phenylpropanoids derived from this compound have shown anti-tobacco mosaic virus activities (Kong et al., 2015) and antioxidative properties, as seen in derivatives isolated from the berries of Pimenta dioica (Kikuzaki, Hara, Kawai, & Nakatani, 1999).
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C19H23NO3/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2/h3-10,13-14,19-20,22H,11-12H2,1-2H3/t14-,19-/m1/s1 |
InChI Key |
GDYUVHBMFVMBAF-AUUYWEPGSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC |
Synonyms |
Ildamen Myofedrin Oxifedrine Oxiphedrin Oxyfedrine Oxyphedrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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